N-(6-ethynylpyridin-2-yl)acetamide
Overview
Description
N-(6-ethynylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Agents : A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds related to N-(6-ethynylpyridin-2-yl)acetamide, have been developed as potential antiallergic compounds. These compounds demonstrated significant potency in inhibiting histamine release and other allergic responses (Menciu et al., 1999).
Photovoltaic Efficiency Modeling : Certain benzothiazolinone acetamide analogs, structurally similar to this compound, have been studied for their potential use as photosensitizers in dye-sensitized solar cells. These compounds showed good light harvesting efficiency and free energy of electron injection, indicating their potential in photovoltaic applications (Mary et al., 2020).
Copper(II) Complexes : Copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands, a derivative of this compound, have been investigated. These studies provided insights into the coordination geometry and donor properties of these ligands, which are crucial for applications in chemistry and biology (Smolentsev, 2017).
Antimicrobial Activity : Acetamide derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited promising activities against various microbial strains (Fahim & Ismael, 2019).
Anticonvulsant Agents : S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are structurally related to this compound, have been synthesized and evaluated for their anticonvulsant properties. These compounds showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).
Corrosion Inhibitors : Acetamide derivatives, including those structurally similar to this compound, have been investigated as potential corrosion inhibitors. These compounds were found to be effective in preventing corrosion in acidic and oil mediums (Yıldırım & Cetin, 2008).
ACAT-1 Inhibitor : A compound structurally related to this compound, namely 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1. This compound showed potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, similar to this compound, demonstrated significant antioxidant activity. These compounds were evaluated in vitro using various antioxidant assays (Chkirate et al., 2019).
Synthesis and Memory Enhancement : 4-Substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory enhancement in mice have been studied, indicating potential neuropharmacological applications (Li Ming-zhu, 2008).
Properties
IUPAC Name |
N-(6-ethynylpyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-3-8-5-4-6-9(11-8)10-7(2)12/h1,4-6H,2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLYLCISUTYJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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